3-(tert-butylsulfinyl)propanoic acid
Overview
Description
3-(tert-Butylsulfinyl)propanoic acid is an organic compound with the molecular formula C7H14O3S. It is characterized by the presence of a tert-butylsulfinyl group attached to a propanoic acid backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butylsulfinyl)propanoic acid typically involves the reaction of tert-butylsulfinyl chloride with propanoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfinyl group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. Industrial production may also involve the use of automated systems for continuous synthesis and purification .
Chemical Reactions Analysis
Types of Reactions: 3-(tert-Butylsulfinyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products:
Oxidation: 3-(tert-Butylsulfonyl)propanoic acid.
Reduction: 3-(tert-Butylthio)propanoic acid.
Substitution: Various substituted propanoic acids depending on the nucleophile used.
Scientific Research Applications
3-(tert-Butylsulfinyl)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(tert-butylsulfinyl)propanoic acid involves its interaction with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes and proteins, modulating their activity and function. Further research is needed to fully elucidate the detailed mechanisms and pathways involved .
Comparison with Similar Compounds
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfonyl)propanoic acid
- 2-(tert-Butylsulfinyl)propanoic acid
Comparison: 3-(tert-Butylsulfinyl)propanoic acid is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfanyl and sulfonyl analogs. The sulfinyl group allows for specific redox reactions and interactions with biological molecules, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-tert-butylsulfinylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-7(2,3)11(10)5-4-6(8)9/h4-5H2,1-3H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSVNNSLFRNRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)CCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415429 | |
Record name | ST4125153 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-13-5 | |
Record name | ST4125153 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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